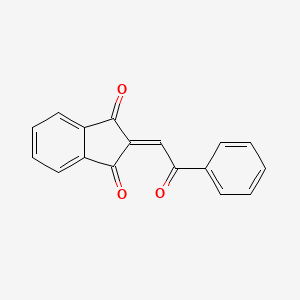
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.
2-Phenylindene-1,3-dione: Another indene derivative with a phenyl group attached.
2-(2-Oxo-2-phenylethylidene)cyclopentane-1,3-dione: A structurally related compound with a cyclopentane ring.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
63440-61-9 |
|---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-phenacylideneindene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-15(11-6-2-1-3-7-11)10-14-16(19)12-8-4-5-9-13(12)17(14)20/h1-10H |
InChI Key |
DUXLDWBPDRVYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


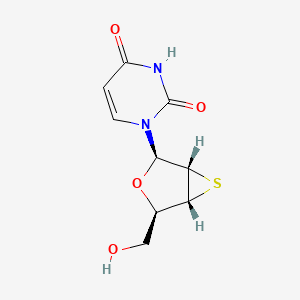
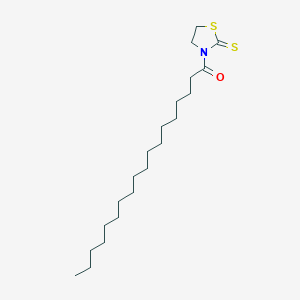
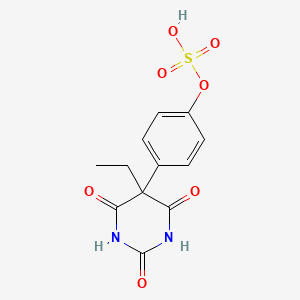
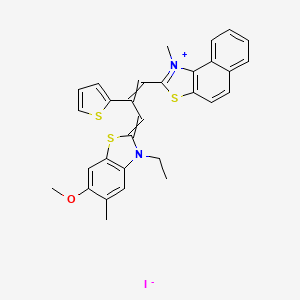
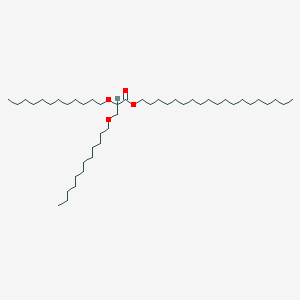
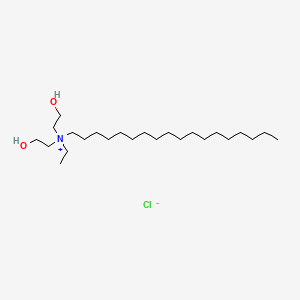
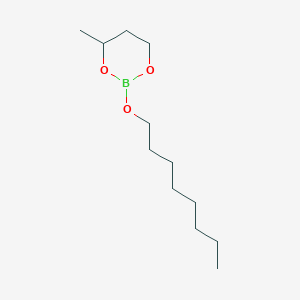
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
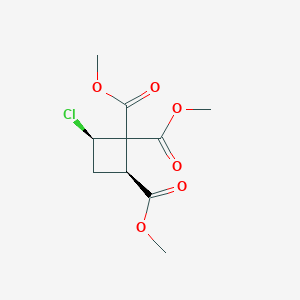
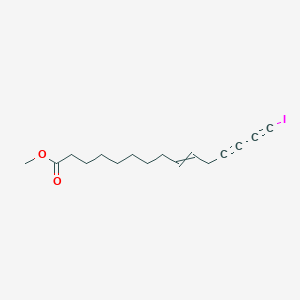

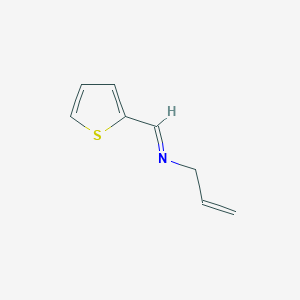
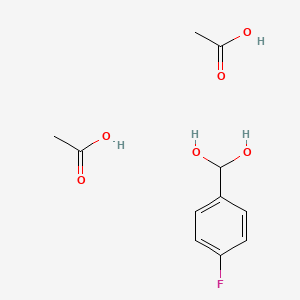
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
